Viscosalactone B

Description

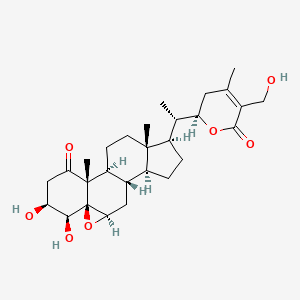

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H40O7 |

|---|---|

Molecular Weight |

488.6 g/mol |

IUPAC Name |

(1S,2R,5S,6S,7R,9R,11S,12S,15R,16S)-5,6-dihydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one |

InChI |

InChI=1S/C28H40O7/c1-13-9-21(34-25(33)16(13)12-29)14(2)17-5-6-18-15-10-23-28(35-23)24(32)20(30)11-22(31)27(28,4)19(15)7-8-26(17,18)3/h14-15,17-21,23-24,29-30,32H,5-12H2,1-4H3/t14-,15-,17+,18-,19-,20-,21+,23+,24-,26+,27-,28-/m0/s1 |

InChI Key |

WVMINIQLCDVTLH-IVFYTCICSA-N |

SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)O)C)O5)C)CO |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C[C@@H]([C@@H]6O)O)C)O5)C)CO |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)O)C)O5)C)CO |

Origin of Product |

United States |

Botanical Sources and Biogeographical Distribution

Isolation from Physalis viscosa Species

Viscosalactone B has been identified in Physalis viscosa, a species commonly known as sticky groundcherry or starhair groundcherry. Research has confirmed the presence of this compound in the roots of the plant.

Physalis viscosa is native to the Americas. Its distribution in North America extends from the southeastern United States, including Florida, Texas, and Virginia, where it grows in coastal sand dunes, sandy woods, and prairies. pfaf.org In South America, it is native to regions of Bolivia, eastern Paraguay, and northern Argentina, particularly within the Gran Chaco area. wikipedia.org The species has also been naturalized in other parts of the world, including south-eastern Australia, where it is considered an environmental weed in Victoria and South Australia. lucidcentral.org

Isolation from Withania somnifera (Ashwagandha)

One of the primary botanical sources of this compound is Withania somnifera, famously known as Ashwagandha or Indian Ginseng. nih.govresearchgate.net Multiple studies have reported the isolation of this compound from the leaves of this plant. chemfaces.commanipal.edu In addition to this compound, a related compound, 27-O-β-d-glucopyranosyl this compound, has also been isolated from the leaves. chemfaces.commanipal.edu

Withania somnifera has a broad biogeographical distribution, occurring naturally across the drier and subtropical regions of the Old World. sanbi.orgnih.gov Its native range spans from the Canary Islands and the Mediterranean, through tropical Africa and the Middle East, to India, Sri Lanka, and China. sanbi.orgnih.govnih.gov It is cultivated as a medicinal crop in India, Nepal, Sri Lanka, China, and Yemen. wikipedia.org The plant is widespread across Africa, including North, East, and Southern Africa, and is also found in some West African nations. nih.gov In India, it is distributed throughout the drier parts and subtropical zones, from plains to mountainous regions up to 1800 meters. scribd.com The plant has also become a naturalized weed in parts of South Australia and New South Wales. sanbi.org

Isolation from Vassobia breviflora

This compound has also been isolated from Vassobia breviflora, a lesser-known member of the Solanaceae family. This shrub or small tree is native to South America.

The biogeographical distribution of Vassobia breviflora includes Brazil, Paraguay, Bolivia, and Argentina. conicet.gov.ar It is often found in the secondary environments of ecotones, such as the transition zones between the Chaco region and the Yungas forest. conicet.gov.ar Research on plant populations from the Yungas of northwestern Argentina has contributed to the anatomical characterization of this species. conicet.gov.ar

Table 1: Summary of Botanical Sources and Distribution

| Botanical Source | Compound Isolated | Plant Part | Biogeographical Distribution |

| Physalis viscosa | This compound | Roots | Native to North and South America; Naturalized in Australia. pfaf.orgwikipedia.orglucidcentral.org |

| Withania somnifera | This compound, 27-O-β-d-glucopyranosyl this compound | Leaves | Native to the Mediterranean, Africa, Middle East, India, Sri Lanka, and China. sanbi.orgnih.govnih.gov |

| Vassobia breviflora | This compound | Not Specified | Native to South America (Brazil, Paraguay, Bolivia, Argentina). conicet.gov.ar |

Extraction and Isolation Methodologies for Viscosalactone B

Solvent-Based Extraction Techniques (e.g., Acetone (B3395972), Methanol (B129727), Dichloromethane)

The preliminary step in isolating Viscosalactone B involves the extraction of the compound from the plant matrix, typically from species of the Physalis genus. The choice of solvent is critical and is dictated by the polarity of the target molecule. As a moderately polar compound, this compound's extraction is often achieved using polar to moderately polar organic solvents.

Initial extraction of plant material from Physalis species is commonly performed using alcohols such as methanol or ethanol (B145695). For instance, a 95% ethanol extract of Physalis viscosa has been utilized as a starting point for the isolation of this compound. Another effective approach involves the use of a dichloromethane-methanol mixture (1:1), which has been successfully employed for the extraction of withanolides from Physalis longifolia. This solvent combination is adept at extracting a broad spectrum of compounds, including steroidal lactones.

Following the initial crude extraction, a process known as solvent partitioning is frequently employed to fractionate the extract based on the differential solubility of its components in immiscible solvents. This technique is a highly effective primary step for the large-scale separation of compounds from crude extracts. For example, a crude methanol extract can be suspended in water and then sequentially partitioned with solvents of increasing polarity, such as dichloromethane (B109758) and ethyl acetate. This process yields fractions enriched with compounds of similar polarity, simplifying the subsequent purification steps. In the context of withanolide isolation, the dichloromethane fraction is often found to be rich in these compounds.

While specific protocols detailing the sole use of acetone for the extraction of this compound are not extensively documented, acetone is a recognized solvent for the extraction of withanolides and other plant metabolites. Its moderate polarity allows for the effective extraction of a range of compounds. The general principle involves macerating or percolating the dried and powdered plant material with the chosen solvent to draw out the desired phytochemicals.

Table 1: Common Solvents for Withanolide Extraction

| Solvent | Polarity | Typical Application |

|---|---|---|

| Methanol | High | Initial broad-spectrum extraction of polar and moderately polar compounds. |

| Acetone | Medium-High | Extraction of a range of phytochemicals including withanolides. |

| Dichloromethane | Medium | Used alone or in combination with methanol for effective withanolide extraction and in solvent partitioning. |

| Ethyl Acetate | Medium | Often used in solvent partitioning to isolate compounds of intermediate polarity. |

Chromatographic Separation and Purification Strategies (e.g., Vacuum-Liquid Chromatography, HPLC)

Following solvent extraction and preliminary fractionation, chromatographic techniques are indispensable for the purification of this compound to a high degree of purity.

Vacuum-Liquid Chromatography (VLC)

Vacuum-liquid chromatography is a preparative chromatographic technique that is often used for the initial fractionation of crude extracts. It is considered a rapid and efficient method for the separation of organic compounds. In VLC, a column is typically packed with silica (B1680970) gel, and the flow of the solvent is accelerated by applying a vacuum. The separation is achieved by eluting the column with a stepwise gradient of solvents with increasing polarity. For the separation of withanolides, a common solvent system for VLC involves a gradient of n-hexane, dichloromethane, and ethyl acetate. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a powerful technique used for the final purification and analysis of this compound. Preparative HPLC is capable of providing high-resolution separation, yielding highly pure compounds. For the separation of withanolides, reversed-phase HPLC is commonly employed, utilizing a C18 column.

The mobile phase typically consists of a gradient system of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. For example, a linear gradient of water and acetonitrile has been successfully used for the chromatographic separation of withanolides from Physalis longifolia. The elution of the compounds is monitored using a detector, such as a photodiode array (PDA) detector, which allows for the detection of compounds at specific wavelengths. The fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the pure compound.

Table 2: Illustrative HPLC Parameters for Withanolide Separation

| Parameter | Specification |

|---|---|

| Column | C18 Reversed-Phase |

| Mobile Phase | Water (A) and Acetonitrile (B) |

| Gradient | Linear gradient, e.g., 30-80% B over 18 minutes |

| Flow Rate | Typically around 1.0 mL/min |

| Detection | Photodiode Array (PDA) at ~220 nm |

The combination of these extraction and chromatographic techniques allows for the successful isolation of this compound from its natural sources, enabling further investigation of its chemical and biological properties.

Biosynthetic Pathways of Viscosalactone B

Precursor Pathways: Mevalonate (B85504) and Non-Mevalonate Routes

The fundamental building blocks for all isoprenoids, including withanolides like Viscosalactone B, are the five-carbon units isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). cimap.res.in Plants utilize two distinct and spatially separated pathways for the synthesis of these precursors: the cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate or DOXP pathway. nih.govproquest.comresearchgate.net

Research on Withania somnifera, a primary source of withanolides, has demonstrated that both the MVA and MEP pathways are actively recruited for withanolide biogenesis. nih.govresearchgate.net Studies involving carbon labeling have shown that the MVA pathway is the predominant contributor, supplying approximately 75% of the carbon backbone for the withanolide structure, while the MEP pathway contributes the remaining 25%. nih.gov The MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.org This is followed by a critical rate-limiting step where HMG-CoA is reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR). frontiersin.orgnih.gov In contrast, the MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.net The enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) catalyzes a key regulatory step in this plastid-based route. nih.govnih.gov There is evidence of a metabolic crosstalk between these two pathways; inhibition of one pathway can lead to the upregulation of the other to maintain cellular homeostasis. egranth.ac.in

| Pathway | Location | Key Precursors | Rate-Limiting Enzyme | Gene | Role in Withanolide Biosynthesis |

| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | HMG-CoA Reductase | HMGR | Major contributor (~75%) to the isoprenoid precursors for the withanolide skeleton. nih.govfrontiersin.org |

| Non-Mevalonate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Minor contributor (~25%) to the isoprenoid precursors. nih.govnih.gov |

Ergostane (B1235598) Skeleton Formation and Oxygenation Steps in Withanolide Biosynthesis

The IPP and DMAPP units generated from the precursor pathways are sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by the enzyme squalene (B77637) synthase (SQS) to produce the C30 triterpene, squalene. frontiersin.orgnih.gov This step represents a critical branch point, directing carbon flux toward sterol and triterpenoid (B12794562) synthesis. nih.gov Squalene is subsequently oxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). nih.gov

The cyclization of 2,3-oxidosqualene is a pivotal step in forming the steroidal core. In plants, this is catalyzed by cycloartenol (B190886) synthase (CAS), which produces cycloartenol, the precursor to most phytosterols. nih.govnih.gov The withanolide biosynthetic pathway is believed to diverge from the primary phytosterol pathway at the level of 24-methylene cholesterol. frontiersin.orgnih.gov

Following the formation of the initial ergostane skeleton, a series of extensive and highly specific modifications occur, primarily involving oxidation, hydroxylation, and epoxidation reactions. wikipedia.orgnih.gov These modifications are responsible for the vast structural diversity observed within the withanolide family. Key transformations include the introduction of a ketone at the C-1 position and unsaturation in the A-ring of the steroid nucleus. twistbioscience.commit.edu A defining characteristic of withanolides is the formation of a δ-lactone ring, which typically involves the oxidation of carbons C-22 and C-26 of the side chain. twistbioscience.comresearchgate.netnih.gov This sequence of tailored oxygenation and cyclization steps ultimately leads to the specific structure of this compound.

Enzymatic and Genetic Regulation in Withanolide Biogenesis

The biogenesis of withanolides is under strict enzymatic and genetic control. The extensive oxygenation reactions that decorate the ergostane skeleton are primarily catalyzed by a large and versatile superfamily of heme-thiolate proteins known as cytochrome P450 monooxygenases (CYP450s). nih.govnih.gov These enzymes are crucial for introducing functional groups at specific positions on the steroid core, which is essential for the biological activity and structural identity of compounds like this compound. nih.govbiorxiv.org

Recent genomic and transcriptomic studies in Withania somnifera have identified biosynthetic gene clusters containing genes that encode for key enzymes in the pathway. twistbioscience.commit.edu For instance, specific P450s have been identified as responsible for the formation of the characteristic features of withanolides. The enzymes CYP87G1 and CYP749B2, along with a short-chain dehydrogenase (SDH2), are involved in the formation of the side-chain lactone ring. twistbioscience.commit.edubiorxiv.org Concurrently, two other P450s, CYP88C7 and CYP88C10, in conjunction with a sulfotransferase (SULF1), generate the characteristic A-ring structure featuring a C-1 ketone and C-2/C-3 unsaturation. twistbioscience.commit.edubiorxiv.org

The expression of these biosynthetic genes is regulated by transcription factors. For example, the transcription factor WsWRKY1 has been shown to control the expression of key pathway genes, including squalene synthase (SQS) and squalene epoxidase (SQE), thereby modulating the flow of precursors into the withanolide pathway. nih.gov This complex regulatory network ensures that the production of these specialized metabolites is coordinated with the plant's developmental and environmental status.

| Enzyme/Regulator | Gene (Example) | Function in Withanolide Biosynthesis |

| Squalene Synthase | WsSQS | Catalyzes the formation of squalene, a key branch point for sterol synthesis. nih.gov |

| Cycloartenol Synthase | WsCAS | Catalyzes the cyclization of 2,3-oxidosqualene to form the initial steroid skeleton. nih.govnih.gov |

| Cytochrome P450s | CYP87G1, CYP749B2 | Involved in the oxidation steps leading to the formation of the side-chain lactone ring. twistbioscience.combiorxiv.org |

| Cytochrome P450s | CYP88C7, CYP88C10 | Catalyze modifications to the A-ring of the steroid nucleus. twistbioscience.combiorxiv.org |

| Short-chain Dehydrogenase | SDH2 | Works in conjunction with P450s for lactone ring formation. twistbioscience.combiorxiv.org |

| Sulfotransferase | SULF1 | Involved in generating the characteristic A-ring structure. twistbioscience.commit.edu |

| Transcription Factor | WsWRKY1 | Regulates the expression of upstream pathway genes like SQS and SQE. nih.gov |

Structural Elucidation and Spectroscopic Characterization of Viscosalactone B

Advanced Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the comprehensive structural elucidation of complex organic molecules like Viscosalactone B. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for assigning proton (¹H) and carbon (¹³C) signals and establishing their connectivity within the molecular framework. chemfaces.comoxinst.comdiva-portal.org

For this compound, 1D NMR spectra, including ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of protons and carbons, as well as their chemical environments. The chemical shifts and coupling patterns observed in the ¹H NMR spectrum are crucial for identifying characteristic proton resonances associated with the steroidal skeleton, the lactone ring, and any appended functional groups. Similarly, the ¹³C NMR spectrum reveals the carbon backbone and the presence of various carbon types (e.g., methyl, methylene, methine, quaternary, carbonyl, oxygenated carbons). researchgate.net

While specific detailed NMR data for this compound (e.g., tables of chemical shifts and coupling constants) are not explicitly provided in the current search results, it is consistently reported that its structure, along with other novel withanolides, was elucidated based on comprehensive 1D and 2D NMR spectral data. chemfaces.comusc.edu This indicates that these advanced NMR techniques were fundamental in confirming the intricate withanolide structure of this compound, including the positions of hydroxyl and epoxy groups, and the δ-lactone moiety.

Mass Spectrometry Techniques (e.g., Electrospray Ionization, Collision-Induced Dissociation)

Mass spectrometry (MS) techniques play a vital role in determining the molecular weight and elemental composition of this compound, as well as providing insights into its fragmentation pathways, which are crucial for structural confirmation. researchgate.netplos.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly employed due to its ability to analyze polar and thermally labile compounds like withanolides. For this compound, ESI-MS has been used to determine its molecular ion. Specifically, an m/z value of 489 has been observed for the protonated molecule ([M+H]+), consistent with its molecular formula C28H40O7. acs.orgnih.govmedwinpublishers.commedwinpublishers.com High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) further refines the molecular formula determination by providing highly accurate mass measurements. nih.gov

Comparative Spectroscopic Analysis with Related Withanolides

The structural elucidation of new withanolides like this compound often involves a comparative spectroscopic analysis with known, structurally related withanolides. This comparative approach leverages the established spectroscopic characteristics of known compounds to deduce or confirm features of the new compound. researchgate.netmdpi.com

Withanolides share a common C28 ergostane-type steroidal skeleton and a C-22,26 δ-lactone group. nih.gov By comparing the NMR and MS data of this compound with those of other well-characterized withanolides, such as Withaferin A or Withanolide A, researchers can identify conserved structural motifs and pinpoint unique modifications. For instance, variations in the chemical shifts of specific carbons and protons, particularly in the A/B rings or the side chain, can indicate differences in hydroxylation patterns, unsaturation, or the presence of epoxy groups. researchgate.netmdpi.com

The presence of a 5β,6β-epoxy group in ring B and an α,β-unsaturated δ-lactone in the side chain are common features in many biologically active withanolides, including Withaferin A. nih.gov Spectroscopic comparisons allow for the identification of these features in this compound. Furthermore, subtle differences in ¹³C NMR chemical shifts can be analyzed using concepts like the γ-gauche effect, which helps in determining the stereochemical orientation of hydroxyl groups at specific positions (e.g., C-14 or C-17) within the steroidal framework. researchgate.net The co-occurrence and identification of this compound alongside other known withanolides in plant extracts (e.g., in Withania somnifera) further support the use of comparative spectroscopic analysis in their characterization. chemfaces.comusc.eduacs.orgnih.govmedwinpublishers.commedwinpublishers.comnih.gov

Table 1: Key Spectroscopic Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C28H40O7 | ebi.ac.uknih.govdineshkhedkar.co.in |

| Molecular Weight | 488.6 g/mol | dineshkhedkar.co.in |

| ESI-MS [M+H]+ | m/z 489 | acs.orgnih.govmedwinpublishers.commedwinpublishers.com |

| NMR Characterization | 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC, ROESY) used for structural elucidation | chemfaces.comusc.edu |

Derivatives and Structural Analogues of Viscosalactone B

Naturally Occurring Glucoside Derivatives (e.g., 27-O-β-d-glucopyranosyl Viscosalactone B)

Glycosylation is a common modification of withanolides in nature, often affecting their solubility and bioactivity. A notable example is 27-O-β-d-glucopyranosyl this compound, a naturally occurring glucoside derivative of this compound. biocrick.com Research comparing the antiproliferative activity of this compound and its 27-O-glucoside derivative has demonstrated that the addition of the glucose moiety significantly reduces its potency. biocrick.com

In a study evaluating activity against several human tumor cell lines (lung, colon, central nervous system, and breast), this compound showed potent 50% inhibitory concentrations (IC50). biocrick.com In contrast, its glucoside derivative, 27-O-β-d-glucopyranosyl this compound, exhibited substantially higher IC50 values, indicating much weaker activity. biocrick.com This suggests that the free hydroxyl group at the C-27 position on the side chain may be important for the compound's cytotoxic effects, and its blockage by a bulky sugar molecule is detrimental to this activity. biocrick.comscispace.com

| Compound | Activity Against Human Tumor Cell Lines (IC50 in µg/mL) |

|---|---|

| This compound | 0.32 ± 0.05 to 0.47 ± 0.15 |

| 27-O-β-d-glucopyranosyl this compound | 7.9 ± 2.9 to 17.3 ± 3.9 |

Comparisons with Key Withanolide Analogues (e.g., Withaferin A, Physagulin D)

Comparing this compound with other prominent withanolides like Withaferin A and Physagulin D reveals how subtle structural variations can lead to significant differences in biological activity.

Withaferin A is one of the most studied withanolides and serves as a benchmark for bioactivity. nih.govnih.gov Both this compound and Withaferin A possess the characteristic α,β-unsaturated ketone in the A-ring and a 5β,6β-epoxide in the B-ring, features considered critical for cytotoxicity. nih.govnih.govnih.govresearchgate.net However, they differ in their hydroxylation patterns. Withaferin A typically has hydroxyl groups at the C-4 and C-27 positions. nih.govresearchgate.net This structural arrangement contributes to its potent and wide-ranging biological effects. nih.gov

Physagulin D , another related withanolide, shows marked differences. While sharing the basic withanolide skeleton, studies have found that Physagulin D and its glycosides exhibit either weak or no antiproliferative activity at concentrations up to 30 µg/mL. biocrick.com This lack of activity contrasts sharply with the potent cytotoxicity of this compound and highlights the specific structural requirements for inducing a biological response. biocrick.com

| Feature | This compound | Withaferin A | Physagulin D |

|---|---|---|---|

| A-Ring Moiety | α,β-Unsaturated Ketone | α,β-Unsaturated Ketone nih.gov | Varies |

| B-Ring Moiety | 5β,6β-Epoxide | 5β,6β-Epoxide nih.govnih.gov | Varies |

| Antiproliferative Activity | Potent (IC50: 0.32-0.47 µg/mL) biocrick.com | Potent (IC50: 0.24-11.6 µg/mL) biocrick.com | Weak or Inactive biocrick.com |

Structure-Activity Relationships of Modified Withanolide Scaffolds

The biological activity of withanolides is intimately linked to specific functional groups on their steroidal scaffold. Structure-activity relationship (SAR) studies have identified several key pharmacophores that are essential for their effects. nih.govnih.gov

The presence of an α,β-unsaturated ketone system (specifically a Δ²-1-oxo- functionality) in the A-ring is a critical determinant of cytotoxicity for many withanolides. nih.govresearchgate.net This electrophilic center is believed to react with nucleophilic groups, such as thiol groups on cysteine residues in proteins, through a Michael addition reaction. nih.gov This covalent modification of key cellular proteins can disrupt their function, leading to downstream effects like the inhibition of signaling pathways or induction of apoptosis. scispace.comnih.gov Studies have consistently shown that withanolides lacking this functional group are significantly less active or completely inactive. nih.gov The retention of this moiety in this compound is consistent with its observed biological potency.

The 5β,6β-epoxide functionality in the B-ring is another crucial feature for the biological activity of many withanolides, including Withaferin A and its analogues. nih.govnih.gov This epoxide ring is a reactive electrophilic site that can undergo nucleophilic attack, particularly from thiol-containing molecules. scispace.comnih.gov Its role as a nucleophile acceptor is considered essential for the anticancer activities of these compounds. scispace.comnih.gov

The nine-carbon side chain that forms a δ-lactone ring is a defining characteristic of the withanolide class and is essential for activity. nih.govresearchgate.netnih.gov This part of the molecule contributes significantly to the binding affinity and interaction with biological targets. scispace.com The stereochemistry of the side chain, including the configuration at C-22, is also vital for proper orientation and binding. mdpi.com

In Vitro Biological Activities and Molecular Mechanisms of Viscosalactone B

Anticancer Mechanisms at the Cellular Level

Viscosalactone B exerts its anticancer effects through various mechanisms at the cellular level, including inhibiting cell proliferation, inducing apoptosis, and modulating critical cancer-related proteins.

This compound has been shown to exhibit significant antiproliferative activity across a spectrum of human cancer cell lines. Studies have reported its inhibitory effects on lung cancer (NCI-H460), colon cancer (HCT-116), central nervous system cancer (SF-268), and breast cancer (MCF-7) cell lines. chemfaces.comresearchgate.netbiocrick.comdineshkhedkar.co.innaver.comchemrxiv.org The inhibitory concentration to afford 50% cell viability (IC50) for this compound against these cell lines ranges from 0.22 to 0.47 µg/mL. chemfaces.comresearchgate.netbiocrick.comdineshkhedkar.co.in

More recently, this compound has been identified as a novel inhibitor of Lysine-Specific Demethylase 1 (LSD1), demonstrating potent antiproliferative activity against prostate cancer cell lines, including PC3, DU145, and C42B. nih.govresearchgate.net It also shows activity against drug-resistant prostate cancer cell lines such as PC3/MDVR, DU145/MDVR, and C42B/MDVR, with IC50 values ranging from 0.72 to 3.86 µM. nih.govresearchgate.net

The antiproliferative effects of this compound on various cancer cell lines are summarized in the table below:

| Cancer Type | Cell Line | IC50 (µg/mL) chemfaces.comresearchgate.netbiocrick.comdineshkhedkar.co.in | IC50 (µM) nih.govresearchgate.net |

| Lung Cancer | NCI-H460 | 0.22 ± 0.07 | - |

| Colon Cancer | HCT-116 | 0.42 ± 0.28 | - |

| Central Nervous System | SF-268 | 0.26 ± 0.13 | - |

| Breast Cancer | MCF-7 | 0.28 ± 0.08 | - |

| Prostate Cancer | PC3 | - | 1.17 |

| Prostate Cancer | DU145 | - | 0.72 |

| Prostate Cancer | C42B | - | 3.86 |

| Prostate Cancer (MDV-R) | PC3/MDVR | - | 2.06 |

| Prostate Cancer (MDV-R) | DU145/MDVR | - | 0.96 |

| Prostate Cancer (MDV-R) | C42B/MDVR | - | 1.15 |

While direct studies specifically detailing the induction of apoptosis by this compound are less extensively reported compared to its antiproliferative effects, its role as an LSD1 inhibitor suggests an indirect link to apoptotic pathways. LSD1 inhibition can lead to the accumulation of histone methylation marks (H3K9me1, H3K9me2, H3K4me1) that are associated with altered gene expression, which can include genes involved in apoptosis. nih.govresearchgate.net Furthermore, other withanolides from Withania somnifera, the plant from which this compound is isolated, have been shown to induce apoptosis and reduce cell proliferation in various cancer cell lines. chemrxiv.org

Research indicates that this compound, as a component derived from Withania somnifera, may contribute to the activation of cancer-inhibiting proteins such as p53 and pRB. researchgate.netresearchgate.net These proteins are crucial tumor suppressors involved in cell cycle arrest, DNA repair, and initiation of apoptosis when cellular damage occurs. The modulation of these proteins by this compound suggests a mechanism through which it contributes to its anticancer activity. researchgate.netresearchgate.net

Enzyme Inhibition and Target Engagement Studies

Beyond its direct cellular effects, this compound is also recognized for its ability to inhibit specific enzymes, highlighting its molecular targets.

This compound demonstrates selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme. chemfaces.comresearchgate.netbiocrick.comnaver.comnih.govchemfaces.comresearchgate.net COX-2 is an enzyme often overexpressed in various cancers and plays a role in inflammation and tumor progression. nih.gov Studies have shown that this compound, along with other withanolides, can inhibit COX-2 enzyme activity, with reported inhibition rates ranging from 9% to 40% at a concentration of 100 µg/mL. chemfaces.comresearchgate.net The presence of a double bond between C-24 and C-25 in the lactone ring of withanolides, including this compound, has been identified as essential for their COX inhibitory activities. nih.gov

This compound has been identified as a novel and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). nih.govresearchgate.netpatsnap.comwithpower.compermmedjournal.ruresearchgate.netresearchgate.net LSD1 is an epigenetic enzyme that plays a critical role in gene expression by removing methyl groups from histones, and its overexpression is linked to various cancers, including prostate cancer. nih.govresearchgate.netpatsnap.com this compound inhibits LSD1 with an IC50 value of 970.27 nM. nih.govresearchgate.net This inhibition leads to a significant, concentration-dependent accumulation of LSD1 substrates, specifically monomethylated and dimethylated histone H3 at lysine (B10760008) 9 (H3K9me1, H3K9me2) and monomethylated histone H3 at lysine 4 (H3K4me1), in DU145 prostate cancer cells. nih.govresearchgate.net Computational docking studies further support this interaction, indicating that this compound forms hydrogen bonds with key residues (Thr11, Lys14, and Arg8) within the LSD1 enzyme. nih.govresearchgate.netresearchgate.net This selective inhibition of LSD1 positions this compound as a promising candidate for prostate cancer treatment. nih.govresearchgate.net

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Binding Interactions with LSD1

This compound has been identified as a novel inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for epigenetic regulation. Computational docking studies have provided detailed insights into the binding interactions between this compound and LSD1. These studies reveal that this compound forms hydrogen bonds with several key residues within the active site of LSD1. Specifically, hydrogen bonding interactions have been observed with the Thr11, Lys14, and Arg8 residues of LSD1. researchgate.netnih.govresearchgate.netresearchgate.net This direct binding contributes to its inhibitory effect on the enzyme.

Accumulation of LSD1 Substrates

As an LSD1 inhibitor, this compound's activity leads to a significant accumulation of LSD1's histone substrates. In DU145 cells, this compound has been shown to induce a concentration-dependent accumulation of monomethylated histone H3 at lysine 9 (H3K9me1), dimethylated histone H3 at lysine 9 (H3K9me2), and monomethylated histone H3 at lysine 4 (H3K4me1). researchgate.netnih.gov This accumulation is a direct consequence of LSD1 inhibition, as the enzyme is responsible for removing these methyl groups from histones.

Table 1: LSD1 Inhibition and Substrate Accumulation by this compound

| Target/Effect | Value | Cell Line (if applicable) | Reference |

| LSD1 IC₅₀ | 970.27 nM | N/A | researchgate.netnih.gov |

| H3K9me1 Accumulation | Concentration-dependent increase | DU145 cells | researchgate.netnih.gov |

| H3K9me2 Accumulation | Concentration-dependent increase | DU145 cells | researchgate.netnih.gov |

| H3K4me1 Accumulation | Concentration-dependent increase | DU145 cells | researchgate.netnih.gov |

Table 2: Antiproliferative Activity (IC₅₀) of this compound against Prostate Cancer Cells

| Cell Line | IC₅₀ (µM) | Reference |

| PC3 | 1.17 | researchgate.netnih.gov |

| DU145 | 0.72 | researchgate.netnih.gov |

| C42B | 3.86 | researchgate.netnih.gov |

| PC3/MDVR | 2.06 | researchgate.netnih.gov |

| DU145/MDVR | 0.96 | researchgate.netnih.gov |

| C42B/MDVR | 1.15 | researchgate.netnih.gov |

NAD(P)H-Quinone Oxidoreductase (NQO1) Interaction and Inhibition

This compound also demonstrates interactions with NAD(P)H-Quinone Oxidoreductase (NQO1), a cytosolic enzyme involved in detoxification and antioxidant defense, which is often overexpressed in various cancers. In silico evaluations have shown that this compound effectively interacts with and inhibits the NQO1 protein. researchgate.netresearchgate.netsciprofiles.comlarvol.compatsnap.com Molecular docking studies indicate that this compound forms six hydrogen bonds with NQO1. researchgate.netsciprofiles.comlarvol.compatsnap.com The calculated glide gscore for this interaction is -4.593 kcal/mol, suggesting a favorable binding affinity. researchgate.netsciprofiles.comlarvol.compatsnap.com Specific amino acid residues of NQO1 identified as involved in these hydrogen bonding interactions include TYR 155, GLY 150, PHE 106, HIE 11, and PHE 17. researchgate.net

Table 3: NQO1 Interaction Data for this compound

| Interaction Feature | Value | Involved Residues (if applicable) | Reference |

| Hydrogen Bonds | 6 | TYR 155, GLY 150, PHE 106, HIE 11, PHE 17 | researchgate.netsciprofiles.comlarvol.compatsnap.com |

| Glide Gscore | -4.593 kcal/mol | N/A | researchgate.netsciprofiles.comlarvol.compatsnap.com |

Modulation of Cellular Signaling Pathways

Beyond its direct enzymatic interactions, this compound influences critical cellular signaling pathways, notably the NF-κB pathway, which plays a central role in inflammation, immunity, and cell survival.

Inhibition of NF-κB Activation Pathway

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. Studies have demonstrated its ability to inhibit TNF-induced NF-κB activation in human myeloid leukemia KBM-5 cells. nih.gov This inhibitory effect on NF-κB activation is a significant aspect of its biological activity. nih.govdineshkhedkar.co.in

Effects on IκBα Phosphorylation and Degradation

The mechanism by which this compound inhibits NF-κB activation involves its effects on IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This compound exerts inhibitory effects on activated IκBα, leading to subsequent phosphorylation of both IκBα and the p65 subunit of NF-κB. Crucially, this is followed by the prevention of IκBα degradation. nih.gov By blocking the degradation of IκBα, this compound effectively maintains NF-κB in its inactive cytoplasmic state. nih.gov

Prevention of p65 Nuclear Localization

A key step in NF-κB activation is the nuclear translocation of its p65 subunit, which allows it to regulate gene expression. The prevention of IκBα degradation by this compound, as described above, directly leads to the prevention of p65 nuclear localization. nih.gov Research on withanolides, including this compound, has shown that compounds with specific structural features, such as a 5β,6β-epoxide, inhibit NF-κB signaling by preventing both IκBα degradation and p65 nuclear localization. nih.gov This disruption of p65 nuclear translocation is a critical mechanism through which this compound modulates the NF-κB pathway.

Influence on Heat Shock Proteins (e.g., Hsp70, Hsp90)

Research indicates that this compound has been investigated for its potential to modulate the expression or activity of heat shock proteins (Hsp), specifically Hsp70 and Hsp90, and Heat Shock Factor 1 (HSF1). A patent application suggests that compounds including this compound are biologically active in modulating these proteins, implying a potential for therapeutic applications by influencing cellular protein homeostasis probes-drugs.org.

However, detailed research findings regarding the specific molecular mechanisms by which this compound directly influences Hsp70 and Hsp90 are limited in the publicly available literature. One study exploring withanolide analogs, including this compound, found that it was "inactive for heat shock induction" oncohemakey.com. This suggests that while broader modulation might be claimed or observed, this compound may not induce Hsp expression through the canonical heat shock response pathway. Further in-depth studies are required to elucidate the precise pathways and effects of this compound on Hsp70 and Hsp90 expression and activity.

Antiviral Interactions: Molecular Docking Studies (e.g., SARS-CoV-2 Spike Glycoprotein)

This compound has been investigated for its antiviral potential, particularly through molecular docking studies against the SARS-CoV-2 Spike Glycoprotein (B1211001). In these studies, this compound was identified as sharing the same binding active site within the spike glycoprotein as galidesivir, a known antiviral compound guidetopharmacology.orgnewdrugapprovals.org.

Molecular docking analysis revealed that this compound exhibits a favorable binding affinity for the SARS-CoV-2 Spike Glycoprotein. The calculated binding affinity for this compound with the spike glycoprotein was reported as -7.1 kcal/mol guidetopharmacology.orgnewdrugapprovals.org. This binding is characterized by specific interactions with key amino acid residues within the spike glycoprotein. The compound forms hydrogen bond interactions with Asp88, Asn196, Asn234, and Ile235 residues of the spike glycoprotein guidetopharmacology.orgnewdrugapprovals.org. More specifically, hydrogen bond interactions were observed with Asp88 (3.09 Å), Asn196 (2.49 Å), Asn234 (2.65 Å), and Ile235 (2.54 Å and 2.21 Å). Additionally, a carbon hydrogen bond interaction was noted with Asn196 (3.59 Å), and a pi-cation interaction with Lys462 (4.94 Å) guidetopharmacology.orgnewdrugapprovals.org.

These detailed interactions suggest that this compound could potentially interfere with the function of the SARS-CoV-2 Spike Glycoprotein, which is crucial for viral entry into host cells.

Table 1: Molecular Docking Interactions of this compound with SARS-CoV-2 Spike Glycoprotein

| Interaction Type | Residue | Bond Length (Å) |

| Hydrogen Bond | Asp88 | 3.09 |

| Hydrogen Bond | Asn196 | 2.49 |

| Carbon Hydrogen Bond | Asn196 | 3.59 |

| Hydrogen Bond | Asn234 | 2.65 |

| Hydrogen Bond | Ile235 | 2.54 |

| Hydrogen Bond | Ile235 | 2.21 |

| Pi-Cation Interaction | Lys462 | 4.94 |

Table 2: Binding Affinity of this compound with SARS-CoV-2 Proteins

| Target Protein | Binding Affinity (kcal/mol) |

| SARS-CoV-2 Spike Glycoprotein | -7.1 |

| COVID-19 Mpro (apo form) | -6.4 |

| COVID-19 Mpro (holo form) | -6.2 |

Advanced Analytical Methodologies for Viscosalactone B Quantification

Ultra-High Performance Liquid Chromatography with Photodiode Array Detection (UHPLC-PDA) for Simultaneous Quantification

UHPLC-PDA stands as a widely adopted and practical methodology for the quantification of Viscosalactone B, often in conjunction with other withanolides and withanosides. This technique is particularly valuable for routine analysis in quality control and research laboratories due to the prevalent availability of UHPLC instruments.

A notable study successfully developed and validated a UHPLC-PDA method for the simultaneous determination of 11 markers, including this compound, in Withania somnifera root extract. The chromatographic conditions typically involve a UV detection wavelength of 227 nm, which is critical for compound identification and analysis. In a specific application, this compound exhibited a mean retention time of 17.51 minutes. The separation of analytes can be achieved using C18 columns, with mobile phases often comprising gradients of acetonitrile (B52724) and water, modified with formic acid to enhance chromatographic performance. For instance, a linear gradient from 15% to 100% acetonitrile in water with 0.1% formic acid over 20 minutes has been employed.

Mass Spectrometry for Comprehensive Profiling and Fragmentation Analysis

Mass spectrometry, when coupled with liquid chromatography (LC-MS or HPLC-MS), provides a powerful means for identifying and characterizing separated compounds based on their mass spectral data. For this compound, tandem mass spectrometry (MS-MS) is particularly valuable, offering detailed fragmentation patterns through collision-induced dissociation (CID) of molecular ions. This capability is crucial for confirming structural identity and differentiating between isomers.

This compound has been confirmed using fragmentation patterns obtained by electrospray ionization (ESI) and collision-induced dissociation in triple-quadrupole tandem mass spectrometry (TQ-MS/MS). Putative identification of this compound has been based on characteristic MS/MS fragments, including m/z 453, m/z 317, m/z 299, and m/z 281. Optimal MS conditions for fragmentation studies often involve an ESI interface temperature of 300 °C, with higher intensities and reduced background noise observed at a collision energy (CE) of 20 eV. Beyond LC-MS, other spectroscopic techniques such as gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have also contributed to proposing the structure of this compound, with its deduced molecular mass at m/z 488.

Method Validation Parameters for Reproducible Quantification

The reliability and reproducibility of analytical methods for this compound quantification are ensured through rigorous validation, typically adhering to guidelines such as ICH Q2(R1). Key validation parameters assessed include linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery.

Table 1: Summary of Method Validation Parameters for this compound Quantification

| Parameter | Reported Value (for 11 compounds including this compound) | Reference |

| Linearity (r²) | > 0.99 | |

| LOD (μg/mL) | 0.213–0.362 | |

| LOQ (μg/mL) | 0.646–1.098 | |

| Precision (RSD) | < 5.0% | |

| Accuracy (Relative Error) | 0.01–0.76 | |

| Recovery (%) | 84.77–100.11% (overall for 11 compounds) |

Perspectives and Future Research Directions

Elucidation of Novel Molecular Targets and Pathways

Initial research has identified Viscosalactone B as a novel inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that has become a promising target for the treatment of prostate cancer. Studies have demonstrated its antiproliferative activity against various prostate cancer cell lines, including those resistant to conventional therapies. Molecular docking analyses suggest that this compound interacts with key residues within the active site of the LSD1 enzyme.

Beyond its role as an LSD1 inhibitor, this compound has also been shown to exhibit selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This dual activity suggests a broader therapeutic potential, particularly in the context of inflammation and cancer, where both pathways are often implicated.

Future research will likely focus on identifying additional molecular targets and elucidating the downstream signaling pathways affected by this compound. A comprehensive understanding of its mechanism of action is crucial for its development as a targeted therapy. Investigating its effects on other epigenetic modifiers and inflammatory mediators will be a key area of exploration.

Exploration of Synthetic Accessibility and Analog Development

The complex structure of withanolides, including this compound, presents a significant challenge to synthetic chemists. While the total synthesis of some withanolides has been achieved, a scalable and economically viable synthetic route for this compound remains an area of active investigation. Recently, a groundbreaking scalable synthesis method for withanolides has been developed, which could pave the way for more accessible production of this compound and its derivatives.

The development of synthetic analogs of this compound is a promising strategy for improving its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies on related withanolides have highlighted the importance of specific functional groups for their anticancer activity. Future research will involve the targeted synthesis of this compound analogs with modifications to key structural motifs to probe their interaction with biological targets and to optimize their therapeutic potential.

Preclinical Evaluation in Drug Discovery Pipelines

Preclinical studies are essential for evaluating the safety and efficacy of a potential drug candidate before it can be considered for human trials. This compound has demonstrated potent in vivo antitumor efficacy in nude mice models, with no apparent cytotoxicity, highlighting its potential as a cancer therapeutic.

The progression of this compound through drug discovery pipelines will necessitate a comprehensive preclinical evaluation. This includes detailed studies on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as extensive toxicology screening to identify any potential adverse effects. As an LSD1 inhibitor, its preclinical development will benefit from the growing body of knowledge surrounding this class of drugs. Further in vivo studies in various cancer models will be crucial to establish its therapeutic window and to identify potential biomarkers for patient selection.

Advancements in Production through Plant Biotechnology (e.g., Hairy Root Culture)

The natural abundance of this compound in its source plant, Withania somnifera, can be low and variable, making large-scale extraction challenging. Plant biotechnology offers a sustainable and controlled alternative for the production of this valuable compound. Hairy root culture, a well-established technique involving the genetic transformation of plant tissues with Agrobacterium rhizogenes, has shown great promise for the production of withanolides.

Hairy root cultures of Withania somnifera have been successfully established and optimized for the production of various withanolides. Strategies to enhance the yield of these compounds include the optimization of culture media, the use of elicitors to stimulate secondary metabolite production, and metabolic engineering approaches. Future research in this area will focus on further optimizing these culture conditions to specifically enhance the production of this compound. This may involve the selection of high-yielding cell lines, the development of novel elicitation strategies, and the genetic modification of the hairy root cultures to upregulate key enzymes in the this compound biosynthetic pathway. The development of efficient bioreactor systems will also be critical for scaling up production to meet potential clinical and commercial demands.

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly used to assess Viscosalactone B’s inhibitory activity against LSD1 in prostate cancer models?

- Methodological Answer : LSD1 inhibitory activity is typically quantified via enzymatic assays (e.g., fluorescence-based or colorimetric methods) measuring IC50 values. For example, this compound demonstrated an IC50 of 970.27 nM against LSD1 using recombinant enzyme assays . Cell viability assays (e.g., MTT or CCK-8) are employed to evaluate antiproliferative effects in prostate cancer cell lines (PC3, DU145, C42B), with IC50 values ranging from 0.72 to 3.86 µM . Molecular docking (AutoDock 4.2) and protein interaction analysis (PyMol) further validate binding modes, such as hydrogen bonding with Thr11, Lys14, and Arg8 residues .

Q. How is the selectivity of this compound for LSD1 confirmed in comparative studies?

- Methodological Answer : Selectivity is tested by comparing inhibitory activity against related enzymes (e.g., monoamine oxidases MOA-A/B or cyclin-dependent kinases CDK1/2). For instance, this compound showed no significant inhibition of MOA-A/B or CDKs at concentrations effective against LSD1, confirming its specificity . Knockdown experiments (e.g., shRNA-mediated LSD1 silencing in DU145 cells) further validate that antiproliferative effects are LSD1-dependent .

Q. What in vitro and in vivo models are prioritized for studying this compound’s antitumor efficacy?

- Methodological Answer : Standard in vitro models include hormone-resistant (PC3, DU145) and drug-resistant (PC3/MDVR, DU145/MDVR) prostate cancer cell lines . In vivo efficacy is tested using xenograft mouse models, where tumor volume and weight reduction are primary endpoints. For example, this compound reduced tumor growth by >50% in DU145 xenografts without hepatotoxicity or renal toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across different experimental setups?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., substrate concentration, incubation time) or cell line heterogeneity. To address this:

- Standardize enzyme sources (e.g., recombinant LSD1 vs. cell lysates) .

- Validate results across multiple cell lines and independent labs.

- Use orthogonal assays (e.g., Western blotting for H3K9me1/2 accumulation) to confirm functional inhibition .

- Statistical tools (ANOVA with post-hoc tests) can identify outliers and ensure reproducibility .

Q. What strategies optimize the synthesis and purification of this compound for reproducible pharmacological studies?

- Methodological Answer :

- Synthesis : Use high-purity (>99%) commercial sources (e.g., Wuhan Pubiao Technology Co.) with HPLC validation .

- Purification : Employ column chromatography (silica gel or reverse-phase) guided by NMR and mass spectrometry for structural confirmation.

- Stability Testing : Assess compound integrity under varying pH, temperature, and storage conditions to prevent degradation .

Q. How should researchers design experiments to differentiate LSD1-dependent vs. off-target effects of this compound?

- Methodological Answer :

- Genetic Controls : Use LSD1-knockout or knockdown cell lines (e.g., DU145&shLSD1) to compare responses with wild-type cells .

- Transcriptomic/Proteomic Profiling : Identify LSD1-regulated genes/proteins (e.g., H3K4me1/2) and validate via CRISPR/Cas9 or siRNA rescue experiments.

- Dose-Response Analysis : Establish a correlation between LSD1 inhibition (IC50) and phenotypic outcomes (e.g., cell cycle arrest) .

Q. What statistical frameworks are recommended for analyzing dose-dependent responses in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves (e.g., log(inhibitor) vs. normalized response) using tools like GraphPad Prism.

- Bootstrap Resampling : Estimate confidence intervals for IC50 values to account for assay variability .

- Meta-Analysis : Pool data from multiple studies to identify trends or outliers in efficacy metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.